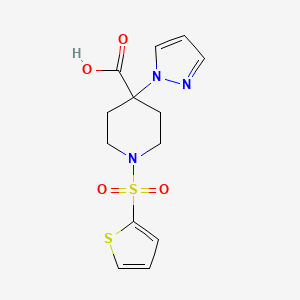

4-(1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid involves several key steps, including the formation of pyrazole derivatives, sulfonamide linkages, and piperidine moieties. One approach reported the facile synthesis of biaryl pyrazole sulfonamide derivatives, highlighting the importance of the sulfonamide group in the compound's structure and its effect on receptor antagonism (Srivastava et al., 2008). Another study focused on the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, showcasing the incorporation of piperidine and pyrazole components into novel heterocyclic amino acids (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques. Studies have confirmed the structures of novel heterocyclic compounds through 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation, offering insights into the compound's molecular framework and potential functional groups that contribute to its reactivity and interactions (Matulevičiūtė et al., 2021).

Chemical Reactions and Properties

The compound and its derivatives have been involved in various chemical reactions, demonstrating a range of reactivities and properties. For example, a study reported the synthesis of pyrano[2,3-c]pyrazole derivatives using a novel green and heterogeneous catalyst, highlighting the compound's potential in facilitating multi-component reactions (Ghorbani‐Vaghei et al., 2017). Another research focused on the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing the compound's versatility in forming spirocyclic structures (Shestopalov et al., 2002).

Aplicaciones Científicas De Investigación

Aurora Kinase Inhibitor

Compounds related to 4-(1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid have been investigated for their potential as Aurora kinase inhibitors, which may be useful in treating cancer due to their ability to inhibit Aurora A, a protein implicated in cell proliferation and cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Library of Fused Pyridine-4-Carboxylic Acids

Research on the synthesis of a library of fused pyridine-4-carboxylic acids, including various heterocyclic compounds, showcases the versatility of these structures in medicinal chemistry. Such libraries are instrumental in drug discovery, providing a range of compounds for further evaluation in therapeutic applications (D. Volochnyuk et al., 2010).

Biological Activity of 1,3,4-Oxadiazole Derivatives

The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, including those related to this compound, highlight the potential of these compounds in developing new therapeutic agents. These studies focus on the molecular docking and biological activity against specific targets, offering insights into the design of more effective drugs (H. Khalid et al., 2016).

Antimicrobial Activity

The antimicrobial activity of novel compounds based on the structure of this compound and its derivatives has been explored, indicating their potential in addressing bacterial infections. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (H. Khalid et al., 2016).

Propiedades

IUPAC Name |

4-pyrazol-1-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c17-12(18)13(16-7-2-6-14-16)4-8-15(9-5-13)22(19,20)11-3-1-10-21-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEZHGHFCNFJMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-furyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5499961.png)

![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)

![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)

![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)

![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)

![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)

![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)

![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)

![methyl 2-({3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5500044.png)